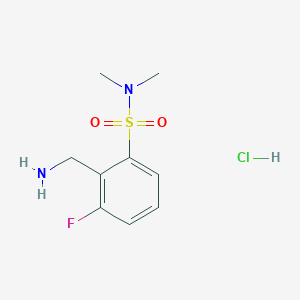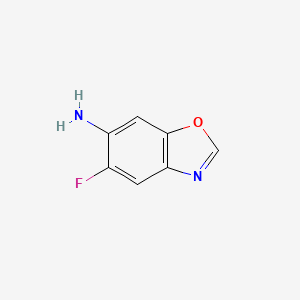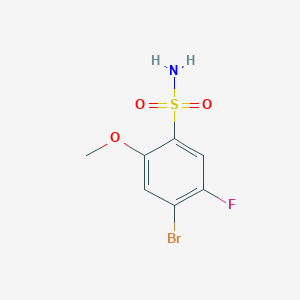
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Research and Carbonic Anhydrase Inhibition
One significant area of research involving derivatives of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide is in the development of inhibitors for tumor-associated carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancers and contributes to tumor growth and metastasis. Halogenated sulfonamides, including derivatives similar to 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide, have been synthesized and tested for their ability to inhibit CA IX. Studies have found that these compounds show potent inhibition of CA IX, suggesting their potential as antitumor agents (Ilies et al., 2003).
CCR4 Receptor Antagonism
Research also extends into the development of novel therapeutics targeting the CCR4 receptor, which plays a role in immune response and inflammation. Compounds derived from 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide have been identified as potent CCR4 receptor antagonists, showcasing the chemical's utility in medicinal chemistry for developing bioavailable drugs (Kindon et al., 2017).
Synthetic Methodologies
Furthermore, synthetic methodologies involving 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide and its derivatives have been explored for the practical synthesis of complex molecules. These studies highlight innovative approaches to regioselective modifications, showcasing the versatility of sulfonamide derivatives in synthetic organic chemistry (Perlow et al., 2007).
Drug-Tubulin Interactions
The interaction of sulfonamide drugs with tubulin, a protein essential for cell division, has been a focus of study to understand the mechanism of action of potential anticancer agents. Research indicates that certain sulfonamide derivatives, related to 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide, bind to the colchicine site of tubulin. These findings contribute to the development of new antimitotic agents with therapeutic potential against cancer (Banerjee et al., 2005).
Propiedades
IUPAC Name |
4-bromo-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQIHIBKMBBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

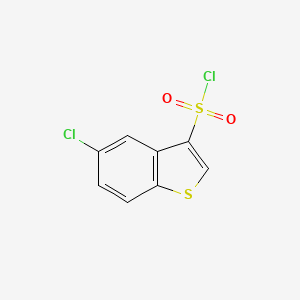
![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)

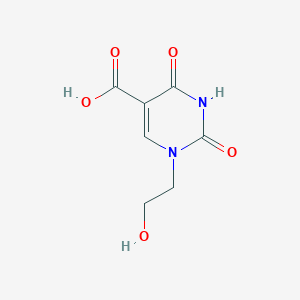
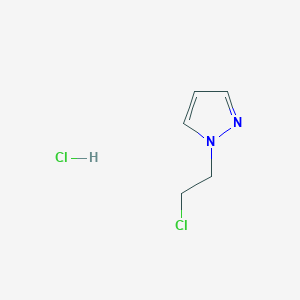
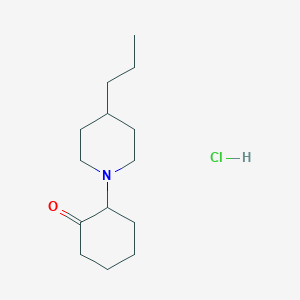
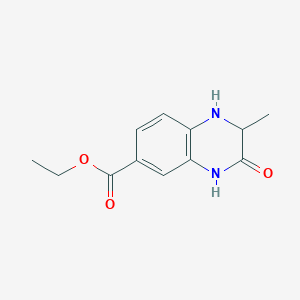
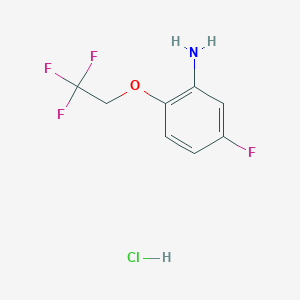
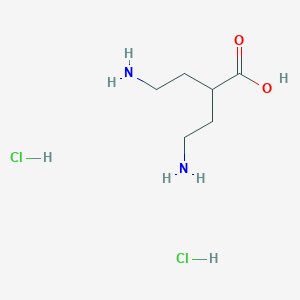
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)
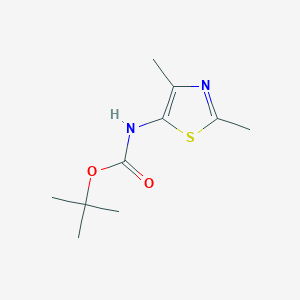
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)
